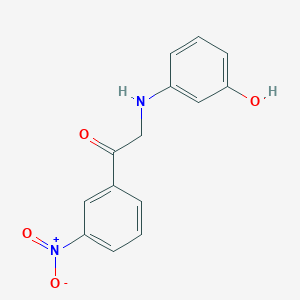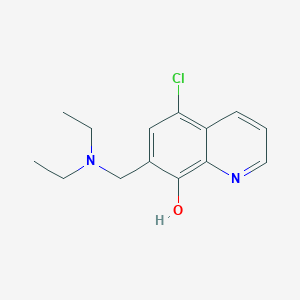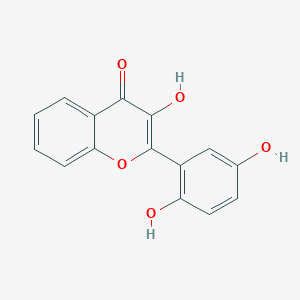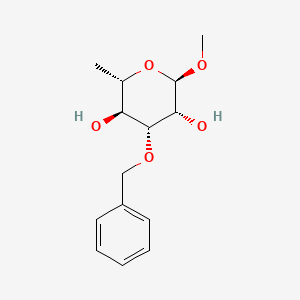
(2R,3R,4R,5S,6S)-4-(Benzyloxy)-2-methoxy-6-methyltetrahydro-2H-pyran-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-O-benzyl-a-L-rhamnopyranoside: is a compound derived from rhamnose, a naturally occurring sugar. This compound is notable for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects. It is widely used in the biomedical field, especially in drug synthesis aimed at treating bacterial infections and inflammatory conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-O-benzyl-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups in rhamnose, followed by benzylation and methylation reactions. The process begins with the selective protection of the hydroxyl groups using protecting groups such as acetyl or benzyl groups. The protected rhamnose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride. Finally, the methylation of the hydroxyl group is achieved using methyl iodide.
Industrial Production Methods
Industrial production of Methyl 3-O-benzyl-a-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl 3-O-benzyl-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Methyl 3-O-benzyl-a-L-rhamnopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of Methyl 3-O-benzyl-a-L-rhamnopyranoside involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
類似化合物との比較
Similar Compounds
- Methyl 2-O-benzyl-a-L-rhamnopyranoside
- Methyl 4-O-benzyl-a-L-rhamnopyranoside
- Methyl 6-O-benzyl-a-L-rhamnopyranoside
Uniqueness
Methyl 3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits superior antimicrobial and anti-inflammatory activities, making it a valuable compound in drug development.
特性
分子式 |
C14H20O5 |
|---|---|
分子量 |
268.30 g/mol |
IUPAC名 |
(2R,3R,4R,5S,6S)-2-methoxy-6-methyl-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O5/c1-9-11(15)13(12(16)14(17-2)19-9)18-8-10-6-4-3-5-7-10/h3-7,9,11-16H,8H2,1-2H3/t9-,11-,12+,13+,14+/m0/s1 |
InChIキー |
YKNDWBCLABIQAZ-DDNMXHNFSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)OCC2=CC=CC=C2)O |
正規SMILES |
CC1C(C(C(C(O1)OC)O)OCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11851630.png)

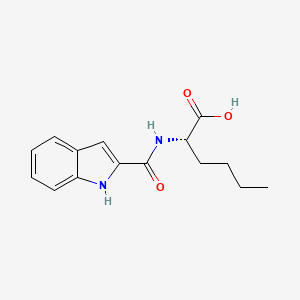
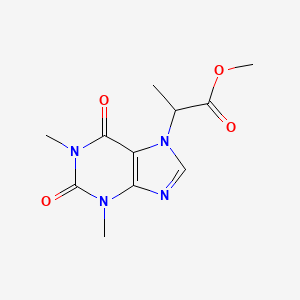
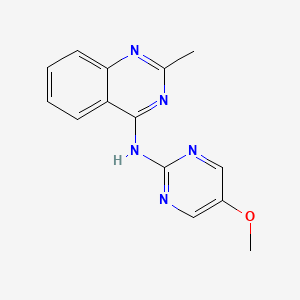
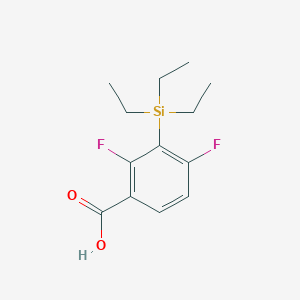
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
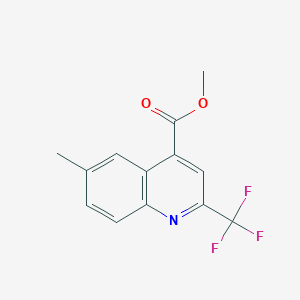
![10-Chloro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one hydrochloride](/img/structure/B11851681.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
